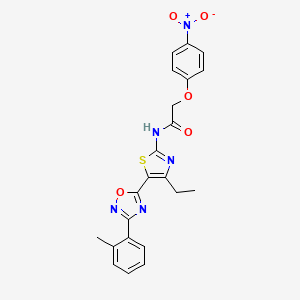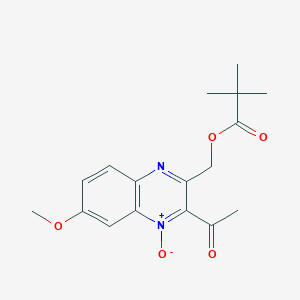
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide, also known as PQ1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. PQ1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been used in a variety of scientific research applications, including the study of oxidative stress, mitochondrial function, and apoptosis. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress in various cell types. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to modulate mitochondrial function and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex III, resulting in the modulation of mitochondrial function and the production of ROS. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of ROS production, and the induction of apoptosis. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its ability to modulate mitochondrial function and induce apoptosis in cancer cells. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Conclusion
In conclusion, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Métodos De Síntesis
The synthesis of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with pivaloyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting product is a white crystalline solid with a melting point of 151-153°C.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)15-13(9-24-16(21)17(2,3)4)18-12-7-6-11(23-5)8-14(12)19(15)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAALIEEIHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2,2-dimethylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

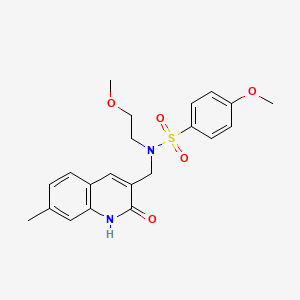

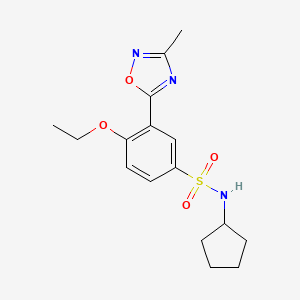

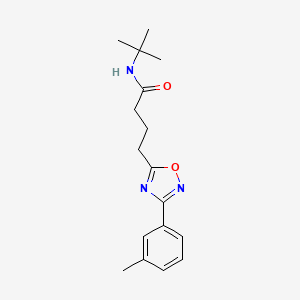

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)


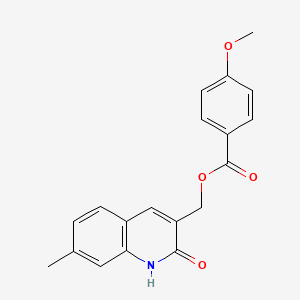
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)

